![molecular formula C52H82N6O14 B12302060 N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

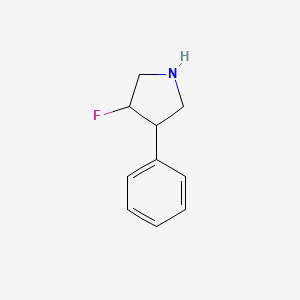

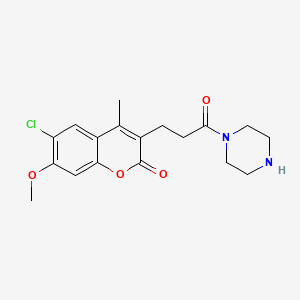

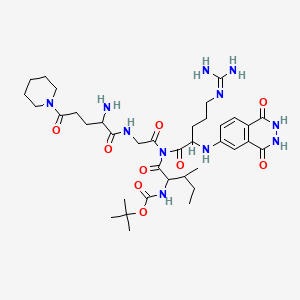

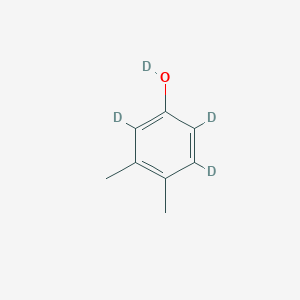

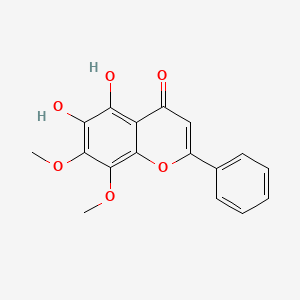

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

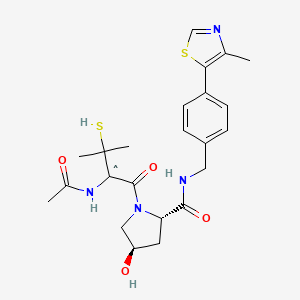

Le composé « N-[13-butan-2-yl-12-hydroxy-20-[(4-méthoxyphényl)méthyl]-6,17,21-triméthyl-3-(2-méthylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tétrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-méthyl-amino)-4-méthyl-pentanamide » est une molécule organique très complexe. Les composés de cette nature sont souvent synthétisés pour des applications spécifiques en chimie médicinale, en science des matériaux ou en recherche biochimique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, notamment :

Formation de la structure principale : Cela pourrait impliquer des réactions de cyclisation, des réactions de condensation ou d’autres méthodes pour former le noyau bicyclique.

Modifications des groupes fonctionnels : Introduction de divers groupes fonctionnels tels que des groupes hydroxyle, méthoxy et amide par le biais de réactions telles que l’estérification, l’amidation et l’alkylation.

Assemblage final : Couplage de différents fragments de la molécule à l’aide de réactifs tels que des agents de couplage (par exemple, EDC, DCC) dans des conditions spécifiques (par exemple, température, solvant).

Méthodes de production industrielle

La production industrielle permettrait d’accroître l’échelle de ces réactions, souvent en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L’optimisation des conditions de réaction, telles que la température, la pression et les catalyseurs, serait cruciale.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les groupes hydroxyle de la molécule peuvent subir une oxydation pour former des cétones ou des aldéhydes.

Réduction : Les groupes carbonyle peuvent être réduits en alcools ou en amines.

Substitution : Diverses réactions de substitution peuvent se produire au niveau du cycle aromatique ou d’autres sites réactifs.

Réactifs et conditions courants

Agents oxydants : KMnO₄, CrO₃

Agents réducteurs : NaBH₄, LiAlH₄

Réactifs de substitution : Halogènes, nucléophiles comme les amines ou les thiols

Principaux produits

Les principaux produits dépendraient des réactions spécifiques, mais pourraient inclure des dérivés avec des groupes fonctionnels modifiés, tels que des produits hydroxylés, méthylés ou aminés.

Applications de la recherche scientifique

Chimie

Catalyse : Comme ligand dans les réactions catalytiques.

Science des matériaux : Comme élément constitutif de polymères ou de matériaux avancés.

Biologie

Sondes biochimiques : Utilisées pour étudier l’activité enzymatique ou les interactions protéiques.

Développement de médicaments : Composé potentiel pour le développement de nouveaux médicaments.

Médecine

Thérapeutique : Investigated for its potential therapeutic effects in treating diseases.

Diagnostique : Utilisées en imagerie ou dans des tests diagnostiques.

Industrie

Fabrication chimique : Intermédiaire dans la synthèse d’autres molécules complexes.

Agriculture : Utilisation potentielle dans le développement de produits agrochimiques.

Applications De Recherche Scientifique

Chemistry

Catalysis: As a ligand in catalytic reactions.

Material Science: As a building block for polymers or advanced materials.

Biology

Biochemical Probes: Used to study enzyme activity or protein interactions.

Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

Therapeutics: Investigated for its potential therapeutic effects in treating diseases.

Diagnostics: Used in imaging or diagnostic assays.

Industry

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Agriculture: Potential use in developing agrochemicals.

Mécanisme D'action

Le mécanisme d’action dépendrait de l’application spécifique, mais pourrait impliquer :

Liaison à des cibles moléculaires : Comme les enzymes, les récepteurs ou l’ADN.

Modulation des voies biochimiques : Affecter les voies de signalisation ou les processus métaboliques.

Comparaison Avec Des Composés Similaires

Composés similaires

Analogues du N-[13-butan-2-yl-12-hydroxy-20-[(4-méthoxyphényl)méthyl]-6,17,21-triméthyl-3-(2-méthylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tétrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-méthyl-amino)-4-méthyl-pentanamide : Composés avec des structures principales similaires mais des groupes fonctionnels différents.

Autres molécules organiques complexes : Comme les produits naturels ou les analogues synthétiques avec des applications similaires.

Unicité

L’unicité de ce composé réside dans ses groupes fonctionnels spécifiques et sa complexité structurale, ce qui peut conférer des propriétés ou des activités uniques non trouvées dans des composés similaires.

Propriétés

Formule moléculaire |

C52H82N6O14 |

|---|---|

Poids moléculaire |

1015.2 g/mol |

Nom IUPAC |

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[2-hydroxypropanoyl(methyl)amino]-4-methylpentanamide |

InChI |

InChI=1S/C52H82N6O14/c1-14-17-41-45(62)31(8)46(63)53-36(24-28(3)4)50(67)58-23-16-18-37(58)51(68)57(12)39(26-34-19-21-35(70-13)22-20-34)52(69)71-33(10)44(48(65)54-43(30(7)15-2)40(60)27-42(61)72-41)55-47(64)38(25-29(5)6)56(11)49(66)32(9)59/h19-22,28-33,36-41,43-44,59-60H,14-18,23-27H2,1-13H3,(H,53,63)(H,54,65)(H,55,64) |

Clé InChI |

DLUUHFDUSRYNBE-UHFFFAOYSA-N |

SMILES canonique |

CCCC1C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)NC(C(CC(=O)O1)O)C(C)CC)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)